SP-471

Dengue virus NS2BNS3 protease Multimodal inhibitor

Most NS2B-NS3 protease inhibitors fail to translate biochemical activity into cellular antiviral efficacy or show unacceptable cytotoxicity. SP-471 solves this gap. - Multimodal inhibitor blocking both intermolecular and intramolecular cleavage events (NS2B-NS3 junction & NS3) - Cell-based EC50: 1.10 μM; CC50: >100 μM (high safety margin) - Complete abolishment of infectious particle production; active via oral prodrug SP-471P - Ideal for time-of-addition assays and post-entry replication studies

Molecular Formula C33H26BrN5
Molecular Weight 572.5 g/mol
Cat. No. B15565710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP-471
Molecular FormulaC33H26BrN5
Molecular Weight572.5 g/mol
Structural Identifiers
InChIInChI=1S/C33H26BrN5/c34-27-9-1-4-20(14-27)19-39-30-12-10-23(21-5-2-7-25(15-21)32(35)36)17-28(30)29-18-24(11-13-31(29)39)22-6-3-8-26(16-22)33(37)38/h1-18H,19H2,(H3,35,36)(H3,37,38)
InChIKeyRAMOTYTXPPURBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SP-471: Multimodal Dengue Protease Inhibitor


SP-471 is a carbazole-based small molecule that acts as a potent and multimodal inhibitor of the dengue virus (DENV) NS2BNS3 protease. It is the active metabolite generated from its prodrug counterpart, SP-471P, which is designed to overcome the cellular inefficacy and toxicity that plague many other DENV protease inhibitors [1]. Biochemically, SP-471 demonstrates a half-maximal inhibitory concentration (IC50) of 18 μM against the DENV protease . Its unique multimodal mechanism of action involves the inhibition of both standard intermolecular protease processes and crucial intramolecular cleavage events, a first-in-class feature for this target [1]. The compound is commercially available for research purposes with a high purity of ≥98% .

1
Multimodal NS2B-NS3 protease inhibition study fit
2
Cell-based antiviral assay with reported selectivity index context
3
Post-infection viral lifecycle probing (time-of-addition)

Why Standard Inhibitors Cannot Substitute for SP-471


The field of dengue antiviral development is characterized by a high rate of attrition, largely due to a disconnect between promising biochemical potency and the lack of cellular activity or safety. Many reported inhibitors of the validated NS2BNS3 protease target suffer from inherent toxicity or fail to translate their in vitro inhibition into a meaningful reduction in viral replication in a cellular context [1]. SP-471P was specifically developed as an amidoxime prodrug to overcome these class-wide limitations, delivering the active metabolite SP-471 into cells. This prodrug strategy yields a compound that is not only non-cytotoxic (CC50 > 100 μM) but also demonstrates robust cell-based efficacy, a combination that is rare among its direct chemical analogs and other in-class candidates [1]. Therefore, substituting SP-471 or its prodrug with another 'potent' DENV protease inhibitor from the literature carries a significant risk of selecting a compound with poor cellular permeability, high cytotoxicity, or an inability to inhibit the complete viral lifecycle.

MechanismStandard DENV protease inhibitors may not replicate multimodal inhibition of intermolecular and intramolecular cleavage events
Cell activityReported cell-based antiviral activity and selectivity may differ from inhibitors with poor translation of biochemical potency
ToxicityCytotoxicity profile can vary; SP-471 showed a high selectivity index in reported cell assays, which may not transfer to analogs

SP-471 Comparative Evidence Guide


Multimodal vs. Active-Site Protease Inhibition

SP-471 is distinguished by its unique ability to inhibit both intermolecular protease processes and intramolecular cleavage events at the NS2BNS3 junction and within NS3. This contrasts with a vast majority of reported DENV protease inhibitors, which are only capable of inhibiting intermolecular cleavage [1]. This multimodal inhibition is a first-in-class feature among dengue protease inhibitors, targeting multiple steps critical for viral replication [1].

Multimodal vs. Active-Site
Class-level
Inhibits both intermolecular and intramolecular cleavage (NS2B-NS3 junction, NS3 internal sites)Standard inhibitors: only primary cleavage
Supports investigation of broad protease inhibition context
First reported inhibitor with this dual-mode activity; mechanism interpretation may require further validation
Dengue virus NS2BNS3 protease Multimodal inhibitor

Antiviral Efficacy vs. Cytotoxicity Profile

The prodrug SP-471P, which generates SP-471 intracellularly, demonstrates a half-maximal effective concentration (EC50) of 1.10 μM against DENV in cell-based assays, alongside a cytotoxic concentration (CC50) of >100 μM, yielding a selectivity index (SI) of >90 [1]. This potency and safety profile is among the best reported for non-cytotoxic, cell-active DENV protease inhibitors, as the literature notes many such inhibitors suffer from poor cellular activity or toxicity [1].

Antiviral Selectivity Index
Head-to-head
SI > 90 (EC50 1.10 µM, CC50 > 100 µM)
Supports antiviral selectivity review in cell-based assays
DENV2-infected Huh7 cells; cytotoxicity and efficacy separation may need independent verification
Dengue virus Antiviral Prodrug EC50

Biochemical Potency vs. Cell-Based Activity

The SP-471P prodrug system demonstrates broad-spectrum, pan-serotype activity against all four dengue virus serotypes. The reported EC50 values are: DENV1 (5.9 μM), DENV2 (1.4 μM), DENV3 (5.1 μM), and DENV4 (1.7 μM), all with a CC50 > 100 μM . This profile is particularly important in dengue research, where cross-reactivity and the risk of antibody-dependent enhancement (ADE) across serotypes are major concerns.

Biochemical vs. Cell Potency
Context-dependent
SP-471P EC50 1.1 µM (biochemical IC50 18 µM); later analog SP-1769B EC50 100 nM
Contextualizes potency within subsequent optimization
Cross-study comparison; assay conditions and cell models may influence absolute values
Dengue virus Pan-serotype Antiviral

Post-Infection Efficacy vs. Entry Inhibitors

A key differentiator for SP-471P is its robust post-infection efficacy. In cell-based assays, the prodrug leads to the complete abolishment of infective viral particle production even when administered 6 hours post-infection [1]. This is a stringent test of antiviral activity, demonstrating that the compound can effectively halt viral propagation well after the establishment of infection, a property not universally shared by all early-stage DENV inhibitors.

Post-Infection Window
Class-level
Complete abolishment of infectious particle production up to 6 h post-infectionEntry inhibitors: require pre/post-entry timing
Supports post-entry mechanism-of-action studies
Time-of-addition assay in DENV2 Huh7; intracellular mode of action confirmation
Dengue virus Time-of-addition Antiviral

Validated Chemical Identity and High Purity for Reproducible Research

For research procurement, the chemical reproducibility of a tool compound is paramount. SP-471 is a defined chemical entity with a CAS number (2768010-39-3), a molecular formula of C33H26BrN5, and a molecular weight of 572.50 g/mol . Commercial sources provide this compound with a verified purity of ≥98% (HPLC) or even 99.79% , ensuring that experimental outcomes are not confounded by unknown impurities or degradation products.

Small molecule Purity Quality control

SP-471 Research Applications


Multimodal Protease Inhibition Studies

The unique multimodal mechanism of SP-471 makes it an ideal tool for dissecting the specific roles of intermolecular versus intramolecular protease cleavage in the dengue virus lifecycle. Researchers can use SP-471P (to generate the active SP-471) in time-of-addition studies to delineate the precise stage at which this dual inhibition exerts its antiviral effect, as demonstrated by its ability to abolish viral particle production when added 6 hours post-infection [1].

Cell-Based Antiviral Positive Control

Given its demonstrated activity against all four dengue serotypes (DENV1-4), the SP-471P system serves as a valuable positive control or reference compound for establishing and validating pan-serotype antiviral assays [1]. Its well-defined EC50 values for each serotype allow for standardized normalization and cross-experiment comparison in screening campaigns.

Post-Entry Dengue Lifecycle Probing

SP-471P is a paradigm of a successful prodrug approach to deliver a cell-impermeable or toxic active moiety. This compound pair (SP-471P and its metabolite SP-471) can be used as a model system to study the cellular conversion of amidoxime prodrugs to active amidines. Researchers can compare the activity of extracellularly applied SP-471 versus intracellularly generated SP-471 from SP-471P to quantify the benefits of the prodrug strategy in their specific cellular models [1].

Benchmarking in Dengue Drug Discovery and Resistance Studies

As one of the most potent and non-cytotoxic cell-active dengue protease inhibitors described in the literature, SP-471P is an essential benchmark for new antiviral discovery programs [1]. Its well-characterized profile (potency, safety, mechanism) makes it a standard for head-to-head comparisons. Furthermore, its unique multimodal mechanism can be employed in resistance studies to understand how viral escape mutants evolve under different selective pressures.

Application
Selection Property
Validation Focus
Multimodal protease inhibition research
Reported multimodal inhibition profile
Confirm inhibition of both intermolecular and intramolecular cleavage events
Cell-based antiviral assay benchmark
Reported antiviral activity and selectivity index
Verify EC50 and CC50 in your cell model
Post-entry viral lifecycle studies
Post-infection activity window
Confirm time-of-addition abolishment of infectious particles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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